7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
Research on similar compounds, such as 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, reveals insights into their molecular geometry and hydrogen bonding. The purine system's planar fused rings and the conformation of substituent groups, such as the piperazine ring adopting a chair conformation, indicate the structural intricacies that contribute to the compound's properties and potential interactions with biological targets (Karczmarzyk et al., 1995).
Synthesis and Medicinal Chemistry
The synthesis of new derivatives, including those with cardiovascular activity, highlights the chemical versatility and potential for therapeutic application. For example, compounds have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, demonstrating the significant pharmacological potential of such structures (Chłoń-Rzepa et al., 2004).
Pharmacological Evaluation
Further studies on derivatives targeting serotonin receptors have shown promising anxiolytic and antidepressant properties. These findings underscore the importance of chemical diversification of the purine-2,6-dione core for developing potential psychotropic agents (Chłoń-Rzepa et al., 2013).
Biological Activity and Drug Discovery
Research has also focused on exploring the antiproliferative and differentiation effects of piperazine derivatives against specific cancer cell lines, offering insights into their potential as anticancer agents. These studies reveal the significant role of structural modifications in enhancing biological activity and targeting specific molecular pathways (Saab et al., 2013).
Properties
IUPAC Name |
7-benzyl-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15(2)13-25-9-11-26(12-10-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-7-5-4-6-8-16/h4-8H,1,9-14H2,2-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISVCXGITZUZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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